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molecular formula C11H8Cl2N2O B8362294 4,7-Dichloro-8-methyl-3-quinolinecarboxamide CAS No. 801315-36-6

4,7-Dichloro-8-methyl-3-quinolinecarboxamide

Cat. No. B8362294
M. Wt: 255.10 g/mol
InChI Key: IPYKCAARODQBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566786B2

Procedure details

Intermediate 68 was prepared from 2-methyl-3-chloroaniline (Aldrich) in a similar manner to Intermediate 13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:10][C:11]1C2C(=CC=C(I)C=2)N=[CH:13][C:12]=1[C:22]([NH2:24])=[O:23]>>[Cl:10][C:11]1[C:5]2[C:3](=[C:2]([CH3:1])[C:8]([Cl:9])=[CH:7][CH:6]=2)[N:4]=[CH:13][C:12]=1[C:22]([NH2:24])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)I)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=C(C(=CC=C12)Cl)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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